molecular formula C18H29BClN3O3Si B13652281 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13652281
M. Wt: 409.8 g/mol
InChI Key: BRDWHKFZJBKOFL-UHFFFAOYSA-N
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Description

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Group: This is done through a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Trimethylsilyl Group: This step involves the use of trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron and nitrogen atoms.

    Reduction: Reduction reactions can target the chlorine atom or the pyrrolo[2,3-b]pyrazine core.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of boronic acids or nitroso derivatives.

    Reduction: Formation of dechlorinated or reduced pyrrolo[2,3-b]pyrazine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine
  • 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyridine

Uniqueness

The presence of the trimethylsilyl group and the specific substitution pattern on the pyrrolo[2,3-b]pyrazine core make 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine unique

Properties

Molecular Formula

C18H29BClN3O3Si

Molecular Weight

409.8 g/mol

IUPAC Name

2-[[2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazin-5-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C18H29BClN3O3Si/c1-17(2)18(3,4)26-19(25-17)13-11-23(12-24-8-9-27(5,6)7)16-15(13)22-14(20)10-21-16/h10-11H,8-9,12H2,1-7H3

InChI Key

BRDWHKFZJBKOFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)COCC[Si](C)(C)C

Origin of Product

United States

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